Acetamide, N-[1,1-bis[(acetyloxy)methyl]-3-phenylpropyl]-
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Overview
Description
Acetamide, N-[1,1-bis[(acetyloxy)methyl]-3-phenylpropyl]-: is a synthetic organic compound characterized by its complex molecular structure. It is a white to off-white solid at room temperature and is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[1,1-bis[(acetyloxy)methyl]-3-phenylpropyl]- typically involves the reaction of acetic anhydride with diethyl 2-acetamido-2-(4-octylphenethyl)malonate. This reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of temperature, pressure, and reaction time to maximize yield and purity. The compound is then purified through crystallization or other suitable methods to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Acetamide, N-[1,1-bis[(acetyloxy)methyl]-3-phenylpropyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Acetamide, N-[1,1-bis[(acetyloxy)methyl]-3-phenylpropyl]- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical and biologically active compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for drug development and its role in medicinal chemistry.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Acetamide, N-[1,1-bis[(acetyloxy)methyl]-3-phenylpropyl]- involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- Diethyl 2-acetamido-2-(4-octylphenethyl)malonate
- Novobiocin analogues
Uniqueness: Acetamide, N-[1,1-bis[(acetyloxy)methyl]-3-phenylpropyl]- is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
[2-acetamido-2-(acetyloxymethyl)-4-phenylbutyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-13(19)18-17(11-22-14(2)20,12-23-15(3)21)10-9-16-7-5-4-6-8-16/h4-8H,9-12H2,1-3H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMLICICKYDWFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCC1=CC=CC=C1)(COC(=O)C)COC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441577 |
Source
|
Record name | ACETAMIDE, N-[1,1-BIS[(ACETYLOXY)METHYL]-3-PHENYLPROPYL]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20441577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162359-95-7 |
Source
|
Record name | ACETAMIDE, N-[1,1-BIS[(ACETYLOXY)METHYL]-3-PHENYLPROPYL]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20441577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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